![molecular formula C25H36N4O3 B2926435 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 2375270-79-2](/img/structure/B2926435.png)
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound with the CAS Number: 2375270-79-2 . It has a molecular weight of 440.59 . The IUPAC name for this compound is 1,3-bis (4- (2-methoxyphenyl)piperazin-1-yl)propan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H36N4O3/c1-31-24-9-5-3-7-22 (24)28-15-11-26 (12-16-28)19-21 (30)20-27-13-17-29 (18-14-27)23-8-4-6-10-25 (23)32-2/h3-10,21,30H,11-20H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
Research on similar compounds demonstrates the therapeutic potential of atypical dopamine transporter (DAT) inhibitors in preclinical models for treating psychostimulant abuse. Modifications to the piperazine-2-propanol scaffold have led to compounds with improved DAT affinity and metabolic stability, suggesting a pathway for developing treatments for psychostimulant use disorders (Slack et al., 2020).
Synthesis and Crystal Structure
Cinnamide derivatives, which share a structural motif with 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, have been synthesized and characterized, displaying effective activities against neurotoxicity induced by glutamine in PC12 cells. These findings indicate the compound's potential protective effects on cerebral infarction (Zhong et al., 2018).
Development of Long-Acting Ligands
Studies on long-acting agents, such as GBR 12909 and GBR 12935, which are structurally related to this compound, have provided insights into creating treatments for cocaine abuse. These studies emphasize the importance of hydroxylated derivatives and their enantioselectivity in enhancing dopamine transporter affinity (Hsin et al., 2002).
Antimicrobial and Antibacterial Activity
Research into Schiff bases, such as N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, related to this compound, demonstrates the potential of these compounds in exhibiting antibacterial activity. This suggests the broad applicability of such structures in developing new antimicrobial agents (Xu et al., 2012).
Potential Therapeutic Uses
Compounds structurally related to this compound have been evaluated for their antidepressant and antianxiety activities, indicating the potential for this chemical structure to be developed into new therapeutic agents (Kumar et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
Alpha1-adrenergic receptors, the targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound might influence the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds . .
Result of Action
Given its target, the alpha1-adrenergic receptors, it can be inferred that the compound might have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemische Analyse
Biochemical Properties
It has been found that compounds with similar structures have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
It is suggested that this compound may interact with alpha1-adrenergic receptors, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may interact with alpha1-adrenergic receptors, potentially leading to changes in gene expression and enzyme activity .
Eigenschaften
IUPAC Name |
1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIDBJSDFDLNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
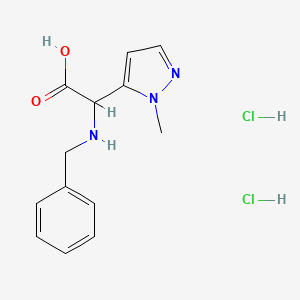
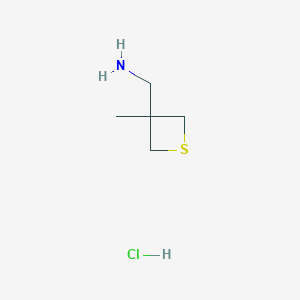
![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)
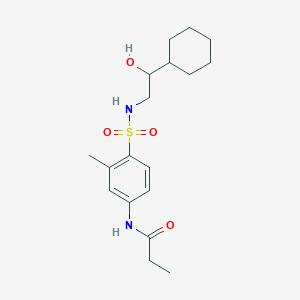
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)
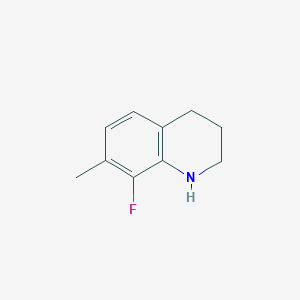
methanone O-isopropyloxime](/img/structure/B2926360.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)
![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)
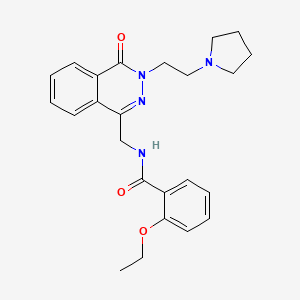
![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)
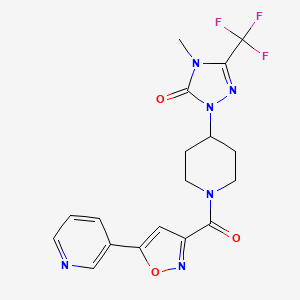
![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)
